
N,N'-Bis(3-chloropropionyl)ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(3-chloropropionyl)ethylenediamine is an organic compound with the molecular formula C8H14Cl2N2O2. It is a derivative of ethylenediamine, where two 3-chloropropionyl groups are attached to the nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(3-chloropropionyl)ethylenediamine typically involves the reaction of ethylenediamine with 3-chloropropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for N,N’-Bis(3-chloropropionyl)ethylenediamine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Bis(3-chloropropionyl)ethylenediamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 3-chloropropionyl groups can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ethylenediamine and 3-chloropropionic acid.
Reduction: Reduction of the carbonyl groups can lead to the formation of corresponding alcohols.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products Formed:
Substitution Reactions: New derivatives with substituted nucleophiles.
Hydrolysis: Ethylenediamine and 3-chloropropionic acid.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
N,N’-Bis(3-chloropropionyl)ethylenediamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-Bis(3-chloropropionyl)ethylenediamine involves its ability to interact with nucleophiles due to the presence of reactive chlorine atoms. This interaction can lead to the formation of new chemical bonds and derivatives. The compound’s reactivity is influenced by the electron-withdrawing nature of the 3-chloropropionyl groups, which makes the nitrogen atoms more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
N,N’-Bis(3-aminopropyl)ethylenediamine: Similar structure but with amino groups instead of chloropropionyl groups.
Ethylenediaminediacetic acid: A derivative of ethylenediamine with acetic acid groups.
Uniqueness: N,N’-Bis(3-chloropropionyl)ethylenediamine is unique due to the presence of 3-chloropropionyl groups, which impart distinct reactivity and chemical properties compared to other derivatives of ethylenediamine. This makes it valuable for specific applications where such reactivity is desired .
Propriétés
Numéro CAS |
31481-06-8 |
|---|---|
Formule moléculaire |
C8H14Cl2N2O2 |
Poids moléculaire |
241.11 g/mol |
Nom IUPAC |
3-chloro-N-[2-(3-chloropropanoylamino)ethyl]propanamide |
InChI |
InChI=1S/C8H14Cl2N2O2/c9-3-1-7(13)11-5-6-12-8(14)2-4-10/h1-6H2,(H,11,13)(H,12,14) |
Clé InChI |
ZVFBYHDYEGTZOW-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)C(=O)NCCNC(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


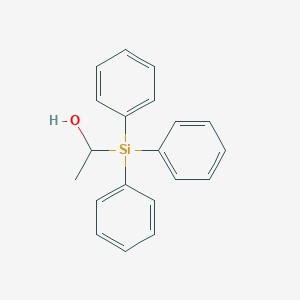

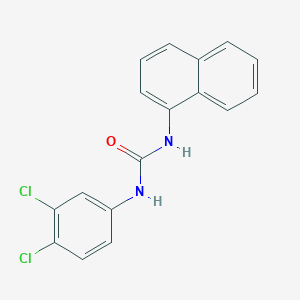


![N,N,N-Trimethyl-7,7-dioxo-7lambda~6~-thiabicyclo[4.2.0]octan-1-aminium iodide](/img/structure/B11947364.png)
![N'-[(4-chlorophenyl)carbonyl]-2-fluorobenzohydrazide](/img/structure/B11947379.png)
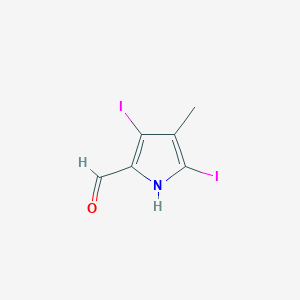
![4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11947391.png)

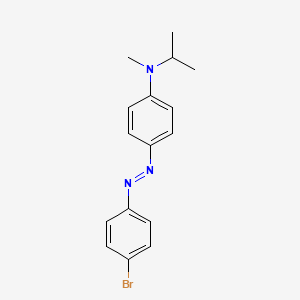

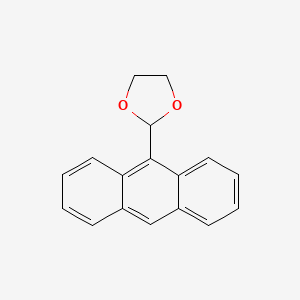
![Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane](/img/structure/B11947431.png)
